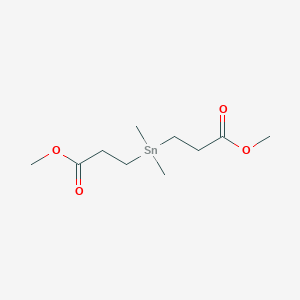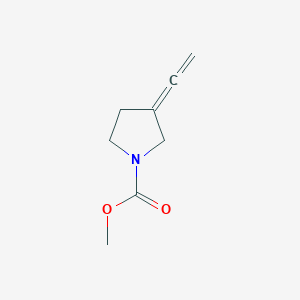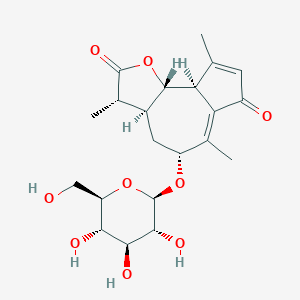
Lactuside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactuside C is a natural compound that is extracted from the seeds of the Lactuca sativa plant. It has been found to have a wide range of potential applications in scientific research due to its unique chemical properties. In
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Isolation
Lactuside C is a guaiane-type sesquiterpene glycoside isolated from Lactuca sativa L. (Compositae). Its structure was determined based on chemical and spectral data. Lactuside C was identified alongside other glycosides such as lactuside A and macrocliniside A (Ishihara, Miyase, & Ueno, 1987).
Neuroprotective Effects
Several studies have explored the neuroprotective effects of lactuside B, a related compound, on cerebral ischemia injury. For instance, one study found that lactuside B protected against cerebral edema and nerve cell damage by decreasing the expression of AQP4 and TRPM7 mRNAs in the cerebral cortex of rats (Zhan et al., 2014). Another study demonstrated that lactuside B reduced brain infarct volume and modified the expression of bcl-2 and bax mRNA, suggesting a mechanism of resistance against cerebral ischemia (Li et al., 2011).
Antidepressant Mechanisms
The antidepressant mechanisms of lactuside B have been studied, with findings indicating that its effects are primarily associated with the Ras signaling pathway. Molecular docking and animal experiments supported the involvement of the cAMP and PI3K-Akt signaling pathways in its antidepressant action (Niu et al., 2022).
Anti-Inflammatory and Antimicrobial Properties
Other sesquiterpene lactones, similar to lactuside C, have been shown to possess anti-inflammatory and antimicrobial properties. For example, dehydrocostus lactone exhibited antimycobacterial activities against Mycobacterium tuberculosis and Mycobacterium avium (Cantrell et al., 1998).
Impact on Metabolic Processes
Probiotics containing lactulose-based substances like "Lactusil" have been studied for their impact on metabolic processes in animal models, demonstrating improvements in biochemical and morphological indicators (Mosolov et al., 2021).
Eigenschaften
CAS-Nummer |
112408-66-9 |
|---|---|
Produktname |
Lactuside C |
Molekularformel |
C21H28O9 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(3S,3aS,5R,9aS,9bS)-3,6,9-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)12(5-10-8(2)20(27)30-19(10)14(7)15)28-21-18(26)17(25)16(24)13(6-22)29-21/h4,8,10,12-14,16-19,21-22,24-26H,5-6H2,1-3H3/t8-,10-,12+,13+,14-,16+,17-,18+,19-,21+/m0/s1 |
InChI-Schlüssel |
ZUNQUEPUGDYLCG-NHDJOBCSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2C[C@H](C(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




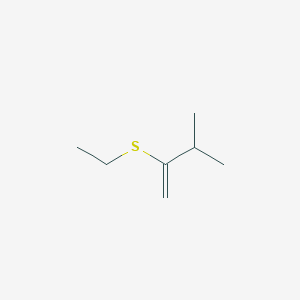
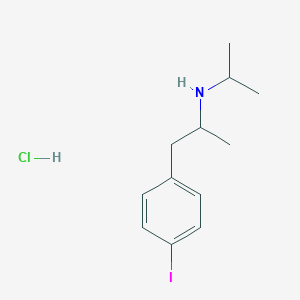
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
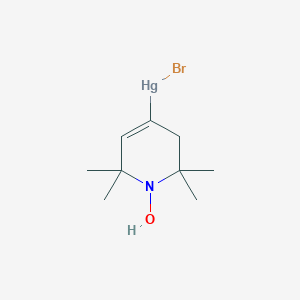
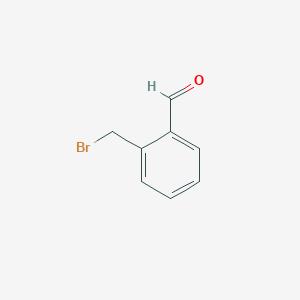
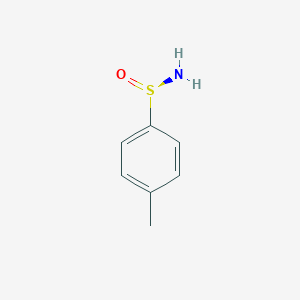

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
